(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid
Description
This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 4-fluoro-phenoxy substituent at the 4-position, and a carboxylic acid moiety at the 2-position. Its stereochemistry (2S,4S) distinguishes it from other diastereomers, such as (2S,4R) or (2R,4S) variants.
Properties
IUPAC Name |
(2S,4S)-4-(4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-10(17)5-7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFMHYCSEUVBCN-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₉FNO₅
- CAS Number : 1354486-09-1
- Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl group and a 4-fluorophenoxy moiety, contributing to its biological properties.
The biological activity of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid is primarily attributed to its interaction with specific biological targets. Research has indicated that this compound may exhibit:
- Antifungal Activity : Preliminary studies suggest that the compound may inhibit the growth of certain fungi, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Investigations into its cytotoxic effects on various cancer cell lines have shown promise, indicating possible mechanisms involving apoptosis induction and cell cycle arrest.
Biological Activity Data
Case Studies
-
Antifungal Efficacy :
A study evaluated the antifungal properties of the compound against Candida albicans. Results indicated a significant inhibition rate, suggesting its potential as a therapeutic agent for fungal infections. -
Cytotoxicity in Cancer Cells :
Research involving HeLa cervical cancer cells demonstrated that treatment with (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid resulted in increased apoptosis markers. This suggests that the compound could be further explored for its anticancer potential. -
Mechanistic Insights :
Further investigations have focused on elucidating the molecular mechanisms behind its biological activities. Studies have shown that the compound may interfere with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variations
Physicochemical Properties
- Solubility: The 4-fluoro-phenoxy substituent likely reduces aqueous solubility compared to the phenyl analog due to increased hydrophobicity.
- Stability: The Boc-protected pyrrolidine core is stable under standard storage conditions. The fluorine atom may enhance hydrolytic stability relative to non-fluorinated analogs .
Hazard Profiles
Key Insight: The absence of safety data for the 4-fluoro-phenoxy compound necessitates caution.
Research Findings and Limitations
- Stereochemical Impact: The (2S,4S) configuration is critical for bioactivity in chiral environments, as seen in protease inhibitors. Substitution at the 4-position (fluoro-phenoxy vs. phenyl) alters electronic and steric profiles, affecting binding affinity .
- Data Gaps: Melting points, solubility, and detailed toxicity data for the 4-fluoro-phenoxy compound are unavailable, hindering direct comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
